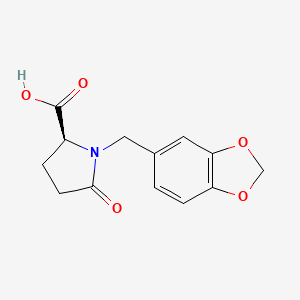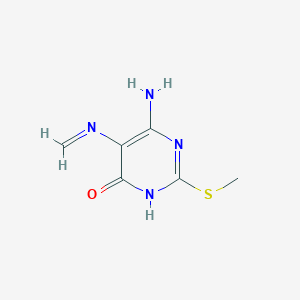
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane is an organosilicon compound characterized by its unique structure, which includes tert-butoxy and dimethoxy groups attached to a trimethyldisilane core
准备方法
The synthesis of 1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane typically involves the reaction of trimethylchlorosilane with tert-butyl alcohol and methanol in the presence of a base such as sodium hydride. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.
Substitution: The tert-butoxy and dimethoxy groups can be substituted with other functional groups using appropriate reagents, such as halogenating agents or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
科学研究应用
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Medicine: Its potential use in drug delivery systems is being explored, as the compound can be functionalized to carry therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
作用机制
The mechanism by which 1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The tert-butoxy and dimethoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The molecular pathways involved include the formation and cleavage of silicon-oxygen and silicon-carbon bonds, which are critical in its applications in synthesis and materials science.
相似化合物的比较
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane can be compared with other similar compounds, such as:
Trimethylsilyl ethers: These compounds have similar silicon-based structures but differ in their functional groups, leading to variations in reactivity and applications.
Dimethoxydimethylsilane: This compound has two methoxy groups and two methyl groups attached to silicon, making it less sterically hindered compared to this compound.
Tert-Butyldimethylsilyl chloride: This compound is commonly used as a protecting group in organic synthesis, similar to this compound, but with different reactivity due to the presence of a chloride group.
The uniqueness of this compound lies in its combination of tert-butoxy and dimethoxy groups, which provide a balance of steric hindrance and reactivity, making it a versatile reagent in various chemical transformations.
属性
CAS 编号 |
142602-69-5 |
|---|---|
分子式 |
C9H24O3Si2 |
分子量 |
236.45 g/mol |
IUPAC 名称 |
dimethoxy-[(2-methylpropan-2-yl)oxy]-trimethylsilylsilane |
InChI |
InChI=1S/C9H24O3Si2/c1-9(2,3)12-14(10-4,11-5)13(6,7)8/h1-8H3 |
InChI 键 |
NIUOQPROTSMJHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)O[Si](OC)(OC)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
stannane](/img/structure/B12538920.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)

![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)

![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)




